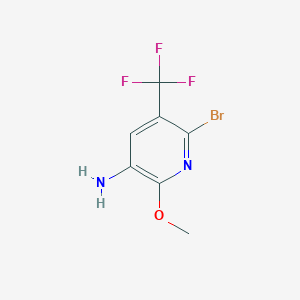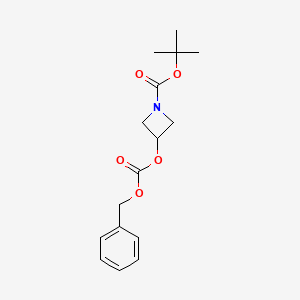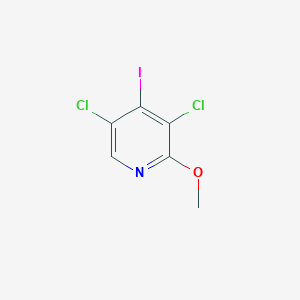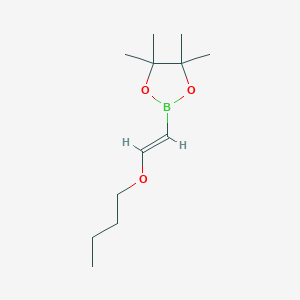
2-(2-Butoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Butoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Butoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-butoxyvinyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate to facilitate the process. The reaction conditions generally include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve distillation or recrystallization to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Butoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki–Miyaura coupling. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Conditions: Inert atmosphere (e.g., nitrogen or argon), temperatures ranging from 50-100°C, and solvents such as toluene or ethanol.
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Applications De Recherche Scientifique
2-(2-Butoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions.
Biology: Employed in the development of bioconjugates and probes for biological studies.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of polymers, electronic materials, and fine chemicals.
Mécanisme D'action
The mechanism of action for 2-(2-Butoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butoxyethanol: An organic compound with similar butoxy functionality but different reactivity and applications.
2-(2,4,5-Substituted-anilino)pyrimidine: Compounds with similar structural motifs used in medicinal chemistry.
Uniqueness
2-(2-Butoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its ability to participate in Suzuki–Miyaura coupling reactions, which are highly valued for their efficiency and versatility in forming carbon-carbon bonds. Its stability and reactivity under mild conditions make it a preferred choice for various synthetic applications.
Propriétés
Formule moléculaire |
C12H23BO3 |
|---|---|
Poids moléculaire |
226.12 g/mol |
Nom IUPAC |
2-[(E)-2-butoxyethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H23BO3/c1-6-7-9-14-10-8-13-15-11(2,3)12(4,5)16-13/h8,10H,6-7,9H2,1-5H3/b10-8+ |
Clé InChI |
UYKLRGIGEGXUDB-CSKARUKUSA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)/C=C/OCCCC |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C=COCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Naphthalene, 1-[1-(3-cyclohexylpropyl)undecyl]decahydro-](/img/structure/B13933197.png)

![n-Cyclopropyl-4-[6-(4-hydroxy-3-methylphenyl)-2-oxo-2,3-dihydropyrimidin-4-yl]benzamide](/img/structure/B13933216.png)
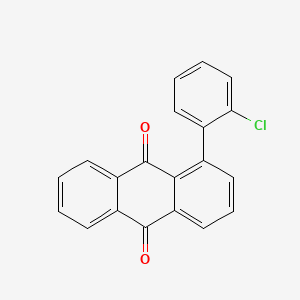
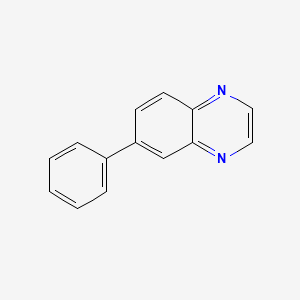
![2-Oxa-6-azaspiro[3.4]octane, 8-azido-6-(phenylmethyl)-](/img/structure/B13933242.png)
